molecular formula C12H13ClN2 B13716260 6-(3-Azetidinyl)isoquinoline Hydrochloride

6-(3-Azetidinyl)isoquinoline Hydrochloride

Katalognummer: B13716260
Molekulargewicht: 220.70 g/mol
InChI-Schlüssel: CVMDEENAHTXSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Azetidinyl)isoquinoline Hydrochloride is a compound that combines the structural features of azetidine and isoquinoline Azetidine is a four-membered nitrogen-containing heterocycle known for its significant ring strain, while isoquinoline is a benzopyridine with a fused benzene and pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the isoquinoline moiety. Common synthetic routes include:

Industrial Production Methods: Industrial production methods for this compound may involve scalable versions of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(3-Azetidinyl)isoquinoline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the azetidine ring .

Wissenschaftliche Forschungsanwendungen

6-(3-Azetidinyl)isoquinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(3-Azetidinyl)isoquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the isoquinoline moiety’s aromaticity contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(3-Azetidinyl)isoquinoline Hydrochloride is unique due to the combination of the azetidine and isoquinoline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H13ClN2

Molekulargewicht

220.70 g/mol

IUPAC-Name

6-(azetidin-3-yl)isoquinoline;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12;/h1-6,12,14H,7-8H2;1H

InChI-Schlüssel

CVMDEENAHTXSTM-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=CC3=C(C=C2)C=NC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.